molecular formula C8H9NO3 B556087 D-4-Hydroxyphenylglycine CAS No. 22818-40-2

D-4-Hydroxyphenylglycine

Cat. No.: B556087
CAS No.: 22818-40-2
M. Wt: 167.16 g/mol
InChI Key: LJCWONGJFPCTTL-SSDOTTSWSA-N
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Description

D-4-hydroxyphenylglycine is a non-proteogenic amino acid that is structurally characterized by the presence of a hydroxyl group attached to the phenyl ring and an amino group attached to the alpha carbon. This compound is found in various natural products, including antibiotics such as vancomycin and related glycopeptides . It plays a crucial role in the pharmaceutical industry due to its unique properties and applications.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

D-4-Hydroxyphenylglycine interacts with several enzymes, proteins, and other biomolecules. It is synthesized from the shikimic acid pathway and requires four enzymes to synthesize . The this compound transaminase enzyme plays a crucial role in its metabolism .

Cellular Effects

It is known to be a potent agonist of group I metabotropic glutamate receptors (mGluRs) mGluR1 and mGluR5 . This suggests that this compound may influence cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves several enzymatic reactions. DpgA-D and 4-hydroxyphenylglycine transferase (Pgat) are required for its synthesis . DpgA is a type III polyketide synthase that initiates the synthesis by condensing acetyl-CoA with three molecules of malonyl-CoA .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are not well-documented. When whole cells of the recombinant strain R. pickettii MMYY01 were used as the biocatalyst to transform dl-4-hydroxyphenylhydantoin (dl-HPH) to this compound, the conversion rate reached 94% in the first 9 hours .

Dosage Effects in Animal Models

Animal models have played a critical role in exploring and describing disease pathophysiology and surveying new therapeutic agents .

Metabolic Pathways

This compound is involved in the polyketide synthase pathway . It interacts with enzymes such as DpgA-D and 4-hydroxyphenylglycine transferase (Pgat) during its synthesis .

Transport and Distribution

It is known that this compound is enzymatically derived from the polyketide synthase pathway .

Subcellular Localization

It is known that this compound is enzymatically derived from the polyketide synthase pathway , suggesting that it may be localized in the cytoplasm where these enzymatic reactions occur.

Preparation Methods

Synthetic Routes and Reaction Conditions

D-4-hydroxyphenylglycine can be synthesized through several methods. One common approach involves the use of prephenate, an intermediate in the shikimic acid pathway. Prephenate is first converted to 4-hydroxyphenylpyruvate by prephenate dehydrogenase using NAD+ as a cofactor. This intermediate is then oxidized by 4-hydroxymandelate synthase to form 4-hydroxymandelate, which is subsequently oxidized by hydroxymandelate oxidase to produce 4-hydroxybenzoylformate. Finally, 4-hydroxyphenylglycine transaminase transfers an ammonia moiety to 4-hydroxybenzoylformate to form this compound .

Industrial Production Methods

Industrial production of this compound often involves the use of multi-enzyme cascade pathways. For example, a four-enzyme cascade pathway has been developed for the efficient production of this compound from L-tyrosine. This method involves the catalytic conversion of intermediates by specific enzymes, resulting in high yields and purity .

Chemical Reactions Analysis

Types of Reactions

D-4-hydroxyphenylglycine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 4-hydroxybenzoylformate.

    Reduction: Reduction reactions can convert intermediates back to this compound.

    Substitution: The hydroxyl group on the phenyl ring can participate in substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include NAD+ for oxidation, specific enzymes such as prephenate dehydrogenase and hydroxymandelate oxidase, and ammonia donors for transamination reactions .

Major Products

The major products formed from these reactions include 4-hydroxyphenylpyruvate, 4-hydroxymandelate, and 4-hydroxybenzoylformate .

Scientific Research Applications

D-4-hydroxyphenylglycine has numerous applications in scientific research:

Comparison with Similar Compounds

Properties

IUPAC Name

(2R)-2-amino-2-(4-hydroxyphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c9-7(8(11)12)5-1-3-6(10)4-2-5/h1-4,7,10H,9H2,(H,11,12)/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJCWONGJFPCTTL-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[C@H](C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401014840
Record name D-N-(4-Hydroxyphenyl)glycine
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Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22818-40-2
Record name D-p-Hydroxyphenylglycine
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Record name 4-Hydroxyphenylglycine, D-(-)-
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Record name D-4-hydroxyphenylglycine
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Record name Benzeneacetic acid, .alpha.-amino-4-hydroxy-, (.alpha.R)-
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Record name D-N-(4-Hydroxyphenyl)glycine
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Record name D-N-(4-hydroxyphenyl)glycine
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Record name 4-HYDROXYPHENYLGLYCINE, D-(-)-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

ANone: D-4-Hydroxyphenylglycine is a key intermediate in the synthesis of semi-synthetic β-lactam antibiotics like amoxicillin []. Immobilized penicillin acylase catalyzes the condensation of 6-aminopenicillanic acid with D-HPG's amide or ester, leading to the production of amoxicillin [].

ANone: Several methods exist for D-HPG preparation. One approach utilizes DL-p-hydroxyphenylglycine, synthesized from phenol and glyoxylic acid. This is then converted into its methyl ester, treated with (+)-tartaric acid, and subsequently hydrolyzed and neutralized to yield D-HPG [].

ANone: Yes, research indicates that whole cells of recombinant Ralstonia pickettii can efficiently produce D-HPG through biocatalytic processes []. Other microorganisms like Pseudomonas putida have been studied for their ability to metabolize D-HPG and related compounds [, , ].

ANone: Yes, penicillin G acylase has been shown to effectively resolve D-phenylglycine and this compound methyl esters in organic solvents []. This enzymatic approach offers a potentially more sustainable route for D-HPG production.

ANone: The presence of a hydroxyl group on the aromatic ring of D-HPG significantly impacts its reactivity and interactions. This hydroxyl group makes the aromatic ring more susceptible to electrophilic aromatic substitutions and can participate in hydrogen bonding, affecting the compound's solubility and binding affinity [].

ANone: Three-dimensional fluorescence spectroscopy has been explored for monitoring semi-synthetic penicillin pharmaceutical wastewater, which may contain D-HPG and related compounds []. This technique utilizes the unique fluorescence properties of D-HPG and its derivatives for detection and quantification [].

ANone: Yes, D-HPG serves as a valuable building block for various organic syntheses. For instance, it's a starting material in the synthesis of (-)-cytoxazone and (+)-5-epi-cytoxazone, compounds with potential applications in immunomodulation [, ].

ANone: Yes, the crystal structure of D-HPG, in its zwitterionic form, has been determined. It reveals a planar hydroxybenzene ring inclined at an angle of 88.89° to the aminoacetate substituent []. Hydrogen bonding networks within the crystal structure are also elucidated [].

ANone: Challenges include optimizing biocatalytic production processes, minimizing waste generation [], and addressing the potential for environmental impact []. Further research is needed to develop sustainable and efficient strategies for D-HPG production and utilization.

ANone: Yes, Density Functional Theory (DFT) calculations have been employed to study novel diphenolic monomers incorporating D-HPG moieties []. These calculations help estimate the properties of new compounds, including their geometric and electronic structures, energy levels (HOMO, LUMO), and heat resistance [].

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